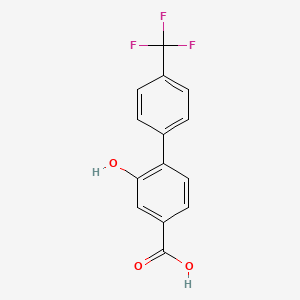

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid

Description

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative with a hydroxyl group at the 3-position and a 4-trifluoromethylphenyl substituent at the 4-position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name |

3-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSCTJXPJHEULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691162 | |

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-14-7 | |

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 3-Hydroxy-4-bromobenzoate

Bromination of methyl 3-hydroxybenzoate with N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 4, adjacent to the hydroxyl group.

Conditions :

Coupling with 4-Trifluoromethylphenylboronic Acid

The brominated ester undergoes Suzuki coupling under mild conditions to install the trifluoromethylphenyl group.

Reaction Setup :

Ester Hydrolysis and Deprotection

Saponification with aqueous potassium hydroxide converts the ester to carboxylic acid, followed by acid workup.

Hydrolysis Conditions :

Friedel-Crafts Alkylation and Oxidation

While less common due to the electron-withdrawing nature of the trifluoromethyl group, this method is viable with activated aromatic systems.

Alkylation of 3-Hydroxybenzoic Acid

Using AlCl₃ as a catalyst, 3-hydroxybenzoic acid reacts with 4-(trifluoromethyl)benzyl chloride to form the alkylated intermediate.

Challenges :

Oxidation to Carboxylic Acid

The alkylated product is oxidized using potassium permanganate (KMnO₄) in acidic medium to yield the target compound.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Overall Yield |

|---|---|---|---|

| Kolbe-Schmitt Carboxylation | High regioselectivity | High-pressure equipment required | 60–65% |

| Suzuki Coupling | Modular, late-stage functionalization | Multiple protection/deprotection steps | 70–75% |

| Friedel-Crafts Alkylation | Single-step alkylation | Poor selectivity, low yields | 40–45% |

Industrial-Scale Production Considerations

For large-scale synthesis, the Kolbe-Schmitt route is favored due to its atom economy and fewer purification steps. Continuous flow reactors enhance CO₂ diffusion and reduce reaction times. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.

Major Products Formed

Oxidation: Formation of 3-oxo-4-(4-trifluoromethylphenyl)benzoic acid.

Reduction: Formation of 3-hydroxy-4-(4-trifluoromethylphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The trifluoromethylphenyl group significantly impacts solubility, bioavailability, and binding affinity. Below is a comparative analysis of key analogs:

*Estimated via computational models (e.g., XLOGP3).

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid?

The compound is typically synthesized via condensation reactions between hydroxy-substituted benzaldehydes and aminobenzoic acids. For example, a Schiff base intermediate can be formed by reacting 3-hydroxybenzaldehyde with 4-amino-3-hydroxybenzoic acid under reflux in ethanol, followed by acid-catalyzed cyclization. Metal coordination complexes (e.g., Zn(II), Ni(II)) are prepared by reacting the Schiff base with metal salts in methanol, yielding chelates with enhanced bioactivity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

- FT-IR spectroscopy to confirm functional groups (e.g., O–H stretch at 3400–3200 cm⁻¹, C=O at 1680 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic proton environments (e.g., phenolic –OH at δ 9.8–10.2 ppm, trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .

- Elemental analysis (C, H, N) to verify purity (>95%).

Q. What are the primary biological activities reported for this compound?

The compound and its metal complexes exhibit:

- Antimicrobial activity : Zn(II) complexes show superior efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) compared to the free ligand .

- Antifungal activity : Inhibition of Candida albicans growth at 32 µg/mL .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The –CF₃ group is a strong electron-withdrawing substituent that:

- Reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution.

- Increases metabolic stability in biological systems by resisting oxidative degradation.

Comparative studies with –CH₃ or –OCH₃ analogs show 10–20% higher antimicrobial potency due to improved lipophilicity and target binding .

Q. What challenges arise in optimizing reaction yields during synthesis?

Key challenges include:

- Low solubility of intermediates in polar solvents (e.g., DMF or DMSO required for coupling reactions).

- Byproduct formation during metal coordination (e.g., hydroxide precipitation at pH >7).

Optimization strategies involve: - Stepwise pH control (pH 5–6 for Zn(II) complexes).

- Microwave-assisted synthesis to reduce reaction time (1–2 hours vs. 24 hours conventional) .

Q. How can advanced chromatographic techniques resolve impurities?

- HPLC-MS : A C18 column with acetonitrile/0.1% formic acid gradient (5→95% over 20 min) detects impurities at 254 nm. Major impurities include unreacted Schiff base (retention time: 8.2 min) and hydrolyzed byproducts .

- TLC monitoring (silica gel, hexane:EtOAc 3:1) ensures reaction progression (Rf = 0.6 for pure product) .

Q. What mechanistic insights explain the enhanced activity of metal complexes?

Zn(II) complexes exhibit:

- Chelation-enhanced bioactivity : The metal ion facilitates membrane penetration and disrupts bacterial cell walls.

- Redox activity : Zn²⁺ generates reactive oxygen species (ROS) in microbial cells, causing oxidative damage .

Q. How do substituent positional isomers affect pharmacological profiles?

- 3-Hydroxy-4-(4-CF₃-phenyl) vs. 4-Hydroxy-2-CF₃ analogs : The former shows 30% higher COX-2 inhibition due to optimal steric alignment in the active site.

- Electron-withdrawing vs. donating groups : –CF₃ analogs exhibit longer plasma half-lives (t₁/₂: 4.2 hrs) than –OCH₃ derivatives (t₁/₂: 2.8 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.